molecular formula C17H19NO4S B2845124 Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 107113-09-7

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2845124
CAS No.: 107113-09-7
M. Wt: 333.4
InChI Key: RHMYLSCYCYSANN-UHFFFAOYSA-N
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Description

Introduction and Theoretical Background

Evolution of Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives have transitioned from industrial applications to cornerstone elements in drug discovery due to their unique electronic configuration and structural versatility. The sulfur atom in the thiophene ring contributes to its aromaticity through delocalized electron pairs, enabling preferential electrophilic substitution reactions compared to benzene. Early applications focused on non-medicinal uses, such as corrosion inhibitors and organic semiconductors, but the discovery of bioactive thiophene-containing molecules in the 1970s catalyzed their pharmaceutical adoption.

The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, became pivotal for synthesizing 2-aminothiophene scaffolds—a class demonstrating broad-spectrum biological activity. For example, 2-aminothiophene derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to modulate enzymatic targets or interact with DNA. The structural flexibility of the thiophene ring allows for regioselective substitutions, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.

Historical Development of Benzamido-Thiophene Compounds

Benzamido-thiophene hybrids emerged from efforts to combine the planar aromaticity of benzamides with the electron-rich thiophene system. Early work in the 1990s demonstrated that appending benzamido groups to the thiophene ring enhanced binding affinity to protein targets, particularly kinases and G-protein-coupled receptors. A landmark study in 2021 reported thiophene-arylamide derivatives as potent inhibitors of Mycobacterium tuberculosis DprE1, a key enzyme in bacterial cell wall synthesis.

The synthesis of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exemplifies modern strategies for optimizing such hybrids. The 4-methoxy group on the benzamido moiety improves lipophilicity and membrane permeability, while the ethyl ester at position 3 enhances metabolic stability. Comparative studies of substituent effects reveal that methyl groups at positions 4 and 5 of the thiophene ring reduce steric hindrance, facilitating target engagement.

Table 1: Structural Features and Biological Activities of Select Benzamido-Thiophene Derivatives
Compound Substituents (Thiophene) Benzamido Group Biological Activity
TCA1 4,5-Dimethyl 2-Benzothiazole Antimycobacterial (MIC: 0.48 μg/mL)
This compound 4,5-Dimethyl 4-Methoxy Under investigation
Compound 23a 4-Ethyl 4-Propylamine Antimycobacterial (MIC: 0.2 μg/mL)

Research Significance of Substituted Aminothiophene Scaffolds

Substituted aminothiophenes serve as privileged scaffolds due to their dual functionality: the amino group facilitates hydrogen bonding with biological targets, while the thiophene ring provides a platform for hydrophobic interactions. The 2-aminothiophene core acts as a synthon for constructing complex heterocycles, such as thienopyrimidines and thienotriazolodiazepines, which exhibit enhanced selectivity in enzyme inhibition.

Recent computational studies highlight the role of 4,5-dimethyl substitutions in reducing off-target interactions. Molecular dynamics simulations show that these substituents stabilize the thiophene ring in a planar conformation, optimizing π-π stacking with aromatic residues in active sites. Additionally, the ethyl ester group in this compound prolongs half-life in vivo by resisting esterase-mediated hydrolysis.

Current Literature Landscape and Knowledge Gaps

While over 200 studies since 2020 have explored thiophene-based therapeutics, only 15% focus on benzamido-thiophene hybrids. Key advancements include the use of machine learning to predict substitution patterns that enhance antitubercular activity and the application of click chemistry for rapid diversification of the thiophene core. However, critical gaps persist:

  • Synthetic Efficiency : Most routes to benzamido-thiophenes require multi-step protocols with moderate yields (30–50%).
  • Target Identification : Only 40% of reported compounds have validated molecular targets, limiting mechanistic insights.
  • Resistance Profiles : No studies have addressed potential resistance mechanisms against thiophene-based antimicrobials.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYLSCYCYSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-methoxybenzoyl chloride in the presence of a base to form the amide linkage.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to cytotoxic effects.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Ethyl 2-(4-Bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 299405-12-2) Structure: The 4-bromo substituent is electron-withdrawing, contrasting with the electron-donating 4-methoxy group in the target compound. This compound is commercially available but lacks reported biological data in the evidence .
  • Ethyl 2-(2,5-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) Structure: Contains two chlorine atoms at the 2- and 5-positions of the benzamido group. Properties: Predicted pKa = 11.50 ± 0.70, indicating moderate acidity.
  • Ethyl 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 298207-66-6)

    • Structure : Fluorine at the 4-position and a tetrahydrobenzo[b]thiophene core.
    • Comparison : The fluorine atom’s small size and high electronegativity may create distinct dipole interactions. The tetrahydrobenzo ring increases steric bulk, which could affect solubility and target engagement .

Table 1: Substituent Effects on Benzamido Derivatives

Compound Substituent(s) Electronic Effect Key Properties
Target Compound (4-methoxy) 4-OCH₃ Electron-donating Enhanced electron density, potential H-bonding via methoxy oxygen
4-Bromo analog (CAS 299405-12-2) 4-Br Electron-withdrawing Increased lipophilicity, reduced aromatic electron density
2,5-Dichloro analog (CAS 353470-44-7) 2,5-Cl Electron-withdrawing High lipophilicity (predicted density: 1.385 g/cm³)
4-Fluoro analog (CAS 298207-66-6) 4-F Electron-withdrawing Compact substituent, possible improved metabolic stability

Modifications to the Thiophene Core

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

  • Structure: Features a cyanoacrylamido group at the 2-position, introduced via Knoevenagel condensation .
  • Biological Activity: Derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) demonstrated superior antioxidant activity (70.2–83.1% inhibition of lipid peroxidation) and anti-inflammatory effects comparable to diclofenac .
  • However, the absence of the methoxybenzamido group may reduce specific receptor interactions observed in the target compound.

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Structure : Tetrahydrobenzo[b]thiophene core with a simple benzamido group.
  • Impact : The saturated cyclohexene ring reduces aromaticity, likely decreasing π-π stacking interactions. Crystallographic data revealed a disordered cyclohexene ring and intramolecular N–H⋯O hydrogen bonding, which may stabilize the conformation .

Ester Group Variations

Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 1800416-05-0)

  • Structure : Contains an ethoxy-oxoacetyl group instead of benzamido.
  • Impact: The ester moiety may increase susceptibility to hydrolysis compared to the stable benzamido group.

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H21N O4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(SC(=C1C)C)N(C(=O)C2=CC=C(C=C2)OC)C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Dimethyl Group Introduction : Alkylation reactions are used to introduce the dimethyl groups.
  • Attachment of the Benzamide Group : The 4-methoxybenzamide group is introduced via acylation reactions.
  • Esterification : The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as L1210 and others. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells.

StudyCell LineIC50 (µM)Mechanism
L121010Apoptosis induction
MCF715Cell cycle arrest
A54912ROS generation

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antitumor Efficacy :
    • In a study conducted on L1210 leukemia cells, this compound exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity.
    • The study highlighted that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.
  • Mechanistic Insights :
    • Another research focused on the mechanism revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cells (MCF7). The study reported that treatment resulted in G1 phase cell cycle arrest.

Q & A

Q. Key Data :

  • Typical yields for intermediate steps: 70–85% .
  • Final product purity is confirmed via HPLC (>98%) .

How is the compound characterized to confirm its structure and purity?

Methodological characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3–4.5 ppm), thiophene protons (δ ~6.8–7.2 ppm), and methoxy group (δ ~3.8 ppm) .
    • IR : Stretching vibrations for amide C=O (~1660 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 377 [M+Na]⁺) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

What biological assays are used for preliminary evaluation of this compound?

  • Antioxidant Activity :
    • DPPH radical scavenging (IC₅₀ values reported for derivatives: 12–45 μM) .
    • Inhibition of lipid peroxidation in rat brain homogenates (~70–83% at 100 μM) .
  • Anti-inflammatory Activity :
    • Carrageenan-induced paw edema in rats (e.g., 70–83% inhibition vs. diclofenac’s 85%) .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yields?

  • Temperature Control : Optimal yields (e.g., 85–94%) are achieved at 60–70°C for Gewald reactions; deviations reduce yields by 20–30% .
  • Catalyst Screening : Piperidine/acetic acid in Knoevenagel condensations enhances reaction rates (5–6 hours vs. 12+ hours without catalysts) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amidation efficiency by stabilizing intermediates .

Data Contradiction Note : While toluene is common for Knoevenagel reactions, DMF may be superior for amidation despite higher costs .

What structure-activity relationships (SARs) govern its biological activity?

  • Critical Substituents :
    • 4-Methoxybenzamido Group : Enhances lipid solubility and membrane permeability, improving bioavailability .
    • Phenolic Hydroxyl Groups : Derivatives with these groups (e.g., 4-hydroxy substitution) show 2–3× higher antioxidant activity than methoxy analogs due to radical stabilization .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy) reduce activity by hindering target binding .

Q. SAR Table :

SubstituentAntioxidant IC₅₀ (μM)Anti-inflammatory (% Inhibition)
4-Hydroxy (3f)12.583.1
4-Methoxy (3g)38.771.4
3,5-Dimethoxy (3h)44.968.9

How can crystallography resolve structural ambiguities in this compound?

  • SHELX Suite : Used for single-crystal X-ray diffraction.
    • SHELXT : Direct methods for phase determination.
    • SHELXL : Refinement with anisotropic displacement parameters (R-factors < 5%) .
  • Key Metrics :
    • Bond lengths (C-S: 1.70–1.74 Å; C=O: 1.21 Å) confirm resonance stabilization.
    • Dihedral angles between thiophene and benzamido planes (<10°) indicate near-planarity .

How to address contradictions in biological data across studies?

  • Experimental Variability :
    • Cell Models : Primary cells vs. immortalized lines (e.g., IC₅₀ varies by 15–20%).
    • Compound Purity : HPLC purity <95% may inflate EC₅₀ values by 30–50% .
  • Statistical Approaches :
    • Meta-analysis of dose-response curves (e.g., Hill slopes) to identify outliers.
    • Use of standardized assays (e.g., OECD guidelines for toxicity) .

What mechanisms explain its interaction with biological targets?

  • Nucleic Acid Binding :
    • Intercalation with DNA/RNA via thiophene’s aromatic system (Kd ~10⁻⁶ M) .
    • Spliceosome modulation by binding pre-mRNA (e.g., inhibition of SF3B1) .
  • Enzyme Inhibition :
    • COX-2 inhibition (IC₅₀ ~5 μM) via H-bonding with catalytic serine .

Q. Methodological Recommendations :

  • For crystallography, prioritize SHELX due to robustness in small-molecule refinement .
  • In SAR studies, use isosteric replacements (e.g., -OH → -OCH₃) to isolate electronic vs. steric effects .

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